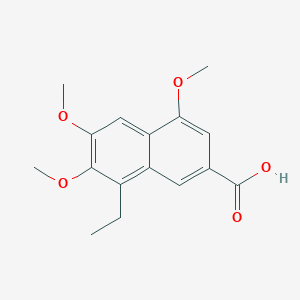
2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- is a chemical compound with the molecular formula C15H18O5 It is a derivative of naphthoic acid, characterized by the presence of ethyl and methoxy groups on its naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- typically involves the alkylation of 4,6,7-trimethoxy-2-naphthoic acid with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The naphthoic acid moiety can be reduced to form naphthalenes.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Naphthalenes and reduced derivatives.
Substitution: Various alkylated or arylated naphthoic acids.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
- 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid
- 3-Hydroxy-6,7,8-trimethoxy-2-naphthoate
Comparison: 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
8-ethyl-4,6,7-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H18O5/c1-5-10-11-6-9(16(17)18)7-13(19-2)12(11)8-14(20-3)15(10)21-4/h6-8H,5H2,1-4H3,(H,17,18) |
InChI Key |
YVWZENCGGXEPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














